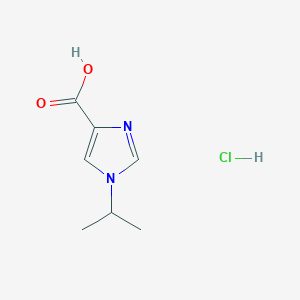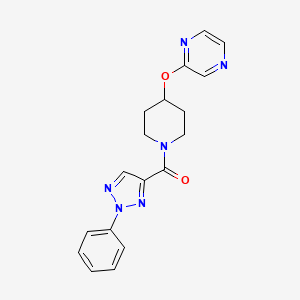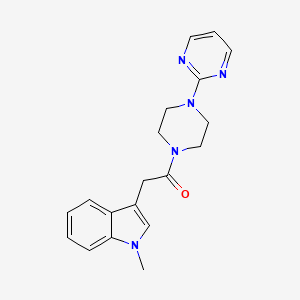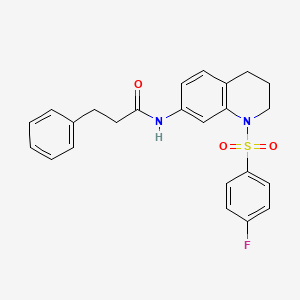
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H31N3O and its molecular weight is 341.499. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Studies
- Synthesis and Antimicrobial Studies : A study by Prakash et al. (2013) focused on the synthesis of compounds by condensing N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-one thiosemicarbazones with ethyl 2-bromopropionate, including structures similar to the specified compound. These synthesized compounds were characterized using various spectral techniques and showed antimicrobial activity against bacterial and fungal strains (Prakash, Pandiarajan, & Kumar, 2013).
Structural Analysis
- Crystal and Molecular Structures : Karczmarzyk and Malinka (2004) described the crystal and molecular structures of related compounds, highlighting the influence of substituents on the molecular conformation. This research contributes to understanding the structural basis of the compound's interactions and potential applications (Karczmarzyk & Malinka, 2004).
Antileishmanial Activity
- Development of Antileishmanial Agents : Mayence et al. (2004) explored a series of 1,4-diarylpiperazines, including structures analogous to the specified compound, for their antileishmanial activity. One compound in particular showed significant potency, suggesting potential therapeutic applications in treating leishmaniasis (Mayence, Vanden Eynde, LeCour, Walker, Tekwani, & Huang, 2004).
Dopaminergic Ligands
- Dopaminergic Ligand Synthesis and Evaluation : Penjišević et al. (2016) synthesized and evaluated a series of compounds as probes for mapping the dopamine D2 receptor binding site. This research suggests the utility of these compounds in studying dopaminergic systems and potentially developing drugs targeting the dopamine D2 receptor (Penjišević, Sukalovic, Andrić, Roglic, Soskic, & Kostić-Rajačić, 2016).
X-ray, NMR, and DFT Studies
- Complex Structure Analysis : Dega-Szafran, Katrusiak, and Szafran (2006) determined the crystal structure of a complex involving 1,4-dimethylpiperazine mono-betaine, providing insights into the molecular interactions and structural conformation through X-ray diffraction, NMR spectroscopy, and DFT studies (Dega-Szafran, Katrusiak, & Szafran, 2006).
properties
IUPAC Name |
(E)-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-9,18,20H,10-17H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRYCZWDHPCOL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2973550.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2973552.png)
![N-(4-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973553.png)

![N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2973559.png)
![1-[3-(4-Morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2973561.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2973563.png)

![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2973569.png)

